molecular formula C13H26N2O3 B14910403 2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide

2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide

Cat. No.: B14910403
M. Wt: 258.36 g/mol
InChI Key: JLLRNXZMEKLQDR-UHFFFAOYSA-N
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Description

2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are often studied for their potential pharmacological properties and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the piperidine ring can be achieved through selective oxidation reactions.

    Acetamide Formation: The acetamide moiety can be introduced by reacting the hydroxylated piperidine with an appropriate acylating agent.

    Isopropoxypropyl Substitution: The final step involves the substitution of the acetamide with an isopropoxypropyl group, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.

    Substitution: The acetamide and isopropoxypropyl groups can be substituted with other functional groups to create new compounds.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions could produce a variety of new derivatives.

Scientific Research Applications

2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide may have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: Investigation of its effects on cellular processes and pathways.

    Industrial Applications: Use as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide would depend on its specific molecular targets and pathways. It may interact with receptors, enzymes, or other proteins to exert its effects. Detailed studies would be required to elucidate its exact mechanism.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures.

    Acetamide Derivatives: Compounds with similar acetamide moieties.

    Isopropoxypropyl Substituted Compounds: Compounds with similar isopropoxypropyl groups.

Uniqueness

2-(4-Hydroxypiperidin-1-YL)-N-(3-isopropoxypropyl)acetamide may be unique in its specific combination of functional groups, which could confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C13H26N2O3

Molecular Weight

258.36 g/mol

IUPAC Name

2-(4-hydroxypiperidin-1-yl)-N-(3-propan-2-yloxypropyl)acetamide

InChI

InChI=1S/C13H26N2O3/c1-11(2)18-9-3-6-14-13(17)10-15-7-4-12(16)5-8-15/h11-12,16H,3-10H2,1-2H3,(H,14,17)

InChI Key

JLLRNXZMEKLQDR-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCCCNC(=O)CN1CCC(CC1)O

Origin of Product

United States

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